3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid
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Overview
Description
The compound “3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also includes a trifluoroacetic acid moiety, which is a carboxylic acid where three hydrogen atoms of the methyl group are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and oxadiazole rings, along with the trifluoroacetic acid group. The presence of these functional groups would likely impart specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The azetidine ring might undergo reactions typical of cyclic amines, while the oxadiazole ring might participate in reactions typical of heterocyclic compounds. The trifluoroacetic acid group could potentially undergo reactions typical of carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroacetic acid group might make the compound acidic. The compound might also exhibit polarity due to the presence of nitrogen and oxygen atoms in the oxadiazole ring .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid involves the reaction of 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol with trifluoroacetic anhydride in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol", "Trifluoroacetic anhydride", "Catalyst" ], "Reaction": [ "Add 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol to a reaction flask", "Add trifluoroacetic anhydride to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture to room temperature", "Isolate the product by filtration or other suitable method", "Purify the product by recrystallization or other suitable method", "Characterize the product by various spectroscopic techniques" ] } | |
CAS No. |
2408963-78-8 |
Molecular Formula |
C7H8F3N3O4 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7N3O2.C2HF3O2/c9-5-7-4(8-10-5)3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H,7,8,9);(H,6,7) |
InChI Key |
WAUZGGFPXFGZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NOC(=O)N2.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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